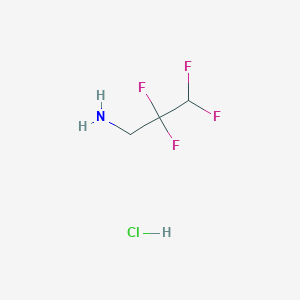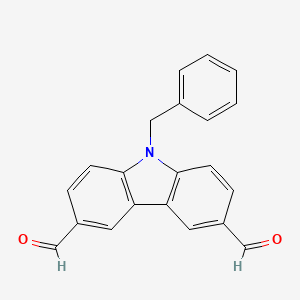
9-苄基咔唑-3,6-二甲醛
描述
9-Benzylcarbazole-3,6-dicarboxaldehyde: is a chemical compound with the molecular formula C21H15NO2 and a molecular weight of 313.36 g/mol . It is known for its light yellow to brown powder or crystal appearance . This compound is primarily used in organic semiconductor and conducting polymer research .
科学研究应用
Chemistry: 9-Benzylcarbazole-3,6-dicarboxaldehyde is used as a building block in the synthesis of organic semiconductors and conducting polymers . Its unique structure allows for the development of materials with specific electronic properties.
Biology and Medicine: While direct applications in biology and medicine are less documented, derivatives of carbazole compounds have shown potential in pharmacological research, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: In the industrial sector, this compound is used in the development of advanced materials for electronic devices, including organic light-emitting diodes (OLEDs) and photovoltaic cells .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-Benzylcarbazole-3,6-dicarboxaldehyde typically involves the formylation of 9-benzylcarbazole. The reaction conditions often include the use of formylating agents such as Vilsmeier-Haack reagent (a combination of DMF and POCl3) under controlled temperatures .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis in a laboratory setting can be scaled up for industrial purposes. The key is to maintain the purity and yield of the compound, which is often achieved through careful control of reaction conditions and purification processes .
化学反应分析
Types of Reactions:
Oxidation: 9-Benzylcarbazole-3,6-dicarboxaldehyde can undergo oxidation reactions, typically forming carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: The compound can participate in electrophilic substitution reactions, particularly at the carbazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the carbazole ring.
作用机制
The mechanism of action of 9-Benzylcarbazole-3,6-dicarboxaldehyde in its applications is primarily related to its electronic properties. The compound can interact with various molecular targets and pathways, particularly in the context of organic electronics. Its ability to participate in electron transfer processes makes it valuable in the development of semiconducting materials .
相似化合物的比较
- 9-Benzylcarbazole-3,6-diformylcarbazole
- 9-Benzyl-9H-carbazole-3,6-dicarbaldehyde
Comparison: 9-Benzylcarbazole-3,6-dicarboxaldehyde is unique due to its specific formylation at the 3 and 6 positions of the carbazole ring. This structural feature imparts distinct electronic properties, making it particularly useful in organic semiconductor research . Similar compounds may have different substitution patterns, leading to variations in their electronic and chemical behavior.
属性
IUPAC Name |
9-benzylcarbazole-3,6-dicarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO2/c23-13-16-6-8-20-18(10-16)19-11-17(14-24)7-9-21(19)22(20)12-15-4-2-1-3-5-15/h1-11,13-14H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZSXZJXJVWYRIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)C=O)C4=C2C=CC(=C4)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70596607 | |
| Record name | 9-Benzyl-9H-carbazole-3,6-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70596607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200698-05-1 | |
| Record name | 9-Benzyl-9H-carbazole-3,6-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70596607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-Benzylcarbazole-3,6-dicarboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

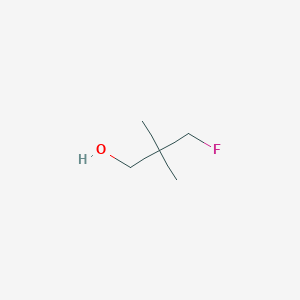
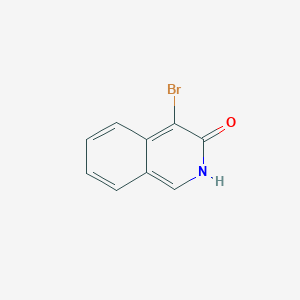
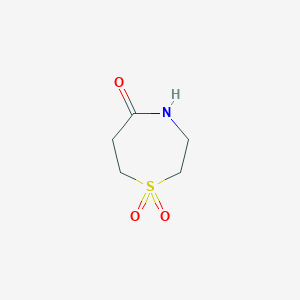

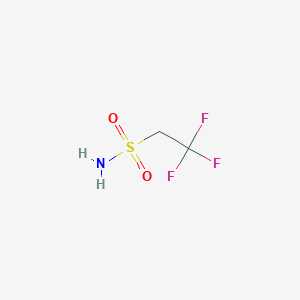


![6-Fluoro-1H-benzo[D]imidazole-2-carbaldehyde](/img/structure/B1342541.png)
